2-[(pyridin-2-yl)methyl]aniline
CAS No.: 53114-00-4
Cat. No.: VC6516038
Molecular Formula: C12H12N2
Molecular Weight: 184.242
* For research use only. Not for human or veterinary use.
![2-[(pyridin-2-yl)methyl]aniline - 53114-00-4](/images/structure/VC6516038.png)
Specification
CAS No. | 53114-00-4 |
---|---|
Molecular Formula | C12H12N2 |
Molecular Weight | 184.242 |
IUPAC Name | 2-(pyridin-2-ylmethyl)aniline |
Standard InChI | InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2 |
Standard InChI Key | BWSLINKKCILOEB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC2=CC=CC=N2)N |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure consists of an aniline group (C₆H₅NH₂) substituted at the ortho position with a pyridin-2-ylmethyl group. The SMILES notation C1=CC=C(C(=C1)CC2=CC=CC=N2)N
and InChIKey BWSLINKKCILOEB-UHFFFAOYSA-N
confirm this connectivity. The pyridine ring introduces aromatic nitrogen, enabling potential coordination with metal ions, while the aniline group provides a reactive amine site for further functionalization.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂ |
Molecular Weight | 184.24 g/mol |
SMILES | C1=CC=C(C(=C1)CC2=CC=CC=N2)N |
InChIKey | BWSLINKKCILOEB-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Collision cross-section (CCS) data for various adducts, calculated via ion mobility spectrometry, provide insights into its gas-phase behavior :
Table 2: Collision Cross-Section (CCS) Predictions
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 185.10733 | 140.2 |
[M+Na]⁺ | 207.08927 | 155.2 |
[M+NH₄]⁺ | 202.13387 | 149.7 |
[M-H]⁻ | 183.09277 | 145.7 |
These values indicate moderate polarity, consistent with its hybrid aromatic-amines structure. The [M+H]⁺ adduct’s lower CCS (140.2 Ų) suggests a compact conformation in the gas phase .
Synthetic Methodologies
Direct Synthesis Approaches
While no explicit protocol for 2-[(pyridin-2-yl)methyl]aniline is documented, analogous compounds like N,N-bis(pyridin-2-ylmethyl)aniline ligands provide methodological insights. A solvent-free solid-phase reaction using aniline derivatives and 3-(chloromethyl)pyridine hydrochloride with potassium carbonate (K₂CO₃) at 50°C for 12 hours achieves high yields (86–92%) . Adapting this method with a 1:1 molar ratio of aniline to 3-(chloromethyl)pyridine hydrochloride could yield the mono-substituted target compound.
Reaction Scheme:
Comparative Analysis with Substituted Derivatives
The methyl-substituted analog, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (C₁₃H₁₄N₂), shares structural similarities but exhibits a higher molecular weight (198.26 g/mol) . Its synthesis likely follows similar pathways, though substituent positioning affects reactivity and purification requirements.
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The compound’s stability under mild thermal conditions (50°C) suggests suitability for industrial-scale synthesis. While solubility data are unavailable, the presence of polar amine and pyridine groups implies moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
Spectroscopic Fingerprints
Predicted mass spectra for adducts (Table 2) align with molecular ion peaks at m/z 185.10733 ([M+H]⁺) and 207.08927 ([M+Na]⁺) . Infrared spectroscopy would likely show N-H stretching (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1500 cm⁻¹).
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